An In-depth Technical Guide to 5-Aminopiperidin-2-one: Chemical Properties and Structure
An In-depth Technical Guide to 5-Aminopiperidin-2-one: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 5-Aminopiperidin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document collates available data on its physical and chemical characteristics, provides insight into its synthesis, and presents its structural features.
Core Chemical Properties
5-Aminopiperidin-2-one is a chiral lactam. It is commonly available as a free base or as a hydrochloride salt, with the salt form exhibiting enhanced stability and water solubility[1]. The compound exists as (R) and (S) enantiomers, as well as a racemic mixture. The majority of commercially available and researched forms are the enantiopure or racemic hydrochloride salts.
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of 5-Aminopiperidin-2-one and its hydrochloride salt. It is important to note that experimentally determined data for the free base is limited in publicly available literature, with many suppliers listing physical properties such as melting and boiling points as not available. Predicted values have been included to provide a more complete profile.
| Property | 5-Aminopiperidin-2-one (Free Base) | 5-Aminopiperidin-2-one Hydrochloride |
| IUPAC Name | 5-aminopiperidin-2-one | 5-aminopiperidin-2-one hydrochloride |
| CAS Number | 154148-70-6 | 1235440-18-2[2], 154148-70-6[3] |
| Molecular Formula | C₅H₁₀N₂O | C₅H₁₁ClN₂O[2] |
| Molecular Weight | 114.15 g/mol | 150.61 g/mol [2] |
| Melting Point | Not available | Not available[1] |
| Boiling Point | Not available | 307.5±35.0 °C (Predicted)[3] |
| Density | Not available | 1.071±0.06 g/cm³ (Predicted)[3] |
| pKa | Not available | 16.00±0.40 (Predicted)[3] |
| Solubility | Not available | Soluble in water[1] |
| Hydrogen Bond Donors | 2 | 3[4] |
| Hydrogen Bond Acceptors | 2 | 2[4] |
| Rotatable Bond Count | 0 | 0[4] |
Chemical Structure and Stereochemistry
5-Aminopiperidin-2-one possesses a six-membered piperidinone ring with an amino group at the 5-position. The presence of a chiral center at the C5 position gives rise to two enantiomers: (5R)-5-aminopiperidin-2-one and (5S)-5-aminopiperidin-2-one. The stereochemistry of this center is crucial for its biological activity and its application as a building block in the synthesis of complex molecules. The lactam functionality, a cyclic amide, imparts specific conformational and reactive properties to the molecule.
Experimental Protocols
Detailed experimental protocols for the synthesis of enantiopure 5-aminopiperidin-2-ones are described in the scientific literature. A prominent method involves a regiocontrolled synthesis starting from natural amino acids like aspartic acid or glutamic acid.
Synthesis from L-Glutamic Acid
A multi-step synthesis of 3-(N-Boc-amino)piperidine derivatives starting from L-glutamic acid has been reported, which can be conceptually adapted for 5-aminopiperidin-2-one. The general strategy involves the following key transformations[5]:
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Esterification: Both carboxylic acid groups of L-glutamic acid are esterified, for example, using thionyl chloride in methanol to yield the corresponding dimethyl ester.
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N-Protection: The amino group is protected, commonly with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O) and a base like triethylamine.
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Reduction: The ester groups are reduced to alcohols using a reducing agent such as sodium borohydride to form the corresponding diol.
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Tosylation: The primary hydroxyl groups of the diol are converted to a better leaving group, typically by reaction with tosyl chloride in the presence of a base.
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Cyclization: The ditosylate undergoes intramolecular cyclization with a suitable amine to form the piperidine ring. Subsequent deprotection and further functional group manipulations would lead to 5-aminopiperidin-2-one.
A detailed, step-by-step protocol for a specific synthesis of 5-Aminopiperidin-2-one was not fully available in the public domain at the time of this writing. Researchers should refer to the primary literature for precise experimental conditions.
Regiocontrolled Synthesis from Aspartic Acid
A well-established route to enantiopure 4- and 5-aminopiperidin-2-ones starts from aspartic acid. The strategy relies on the regioselective functionalization of a 1,4-bis-electrophile intermediate derived from aspartic acid, followed by lactamization to form the piperidinone ring[6]. This method provides good control over the stereochemistry at the C5 position.
The logical workflow for this synthesis is depicted in the following diagram:
Caption: Synthesis workflow from Aspartic Acid.
Reactivity and Stability
The chemical reactivity of 5-Aminopiperidin-2-one is characterized by the presence of three key functional groups: a secondary amine within the lactam, a primary amine at the C5 position, and a carbonyl group.
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Lactam Amide: The amide bond of the lactam can undergo hydrolysis under acidic or basic conditions, leading to ring-opening. The nitrogen of the lactam can be N-alkylated or N-acylated.
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Primary Amine: The amino group at the C5 position is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and formation of Schiff bases.
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Carbonyl Group: The carbonyl group can be reduced to a hydroxyl group.
The hydrochloride salt is generally more stable and easier to handle than the free base, which can be more susceptible to degradation[1]. It is recommended to store the compound under an inert atmosphere at low temperatures (2-8 °C)[4].
Spectral Data
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¹H NMR: The proton NMR spectrum would be expected to show signals for the diastereotopic protons of the piperidine ring, with chemical shifts influenced by the adjacent amino and carbonyl groups. The proton at C5 would appear as a multiplet. Protons on the nitrogen atoms would likely appear as broad signals.
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¹³C NMR: The carbon NMR spectrum would show five distinct signals for the carbon atoms of the piperidine ring. The carbonyl carbon would have a characteristic downfield chemical shift (typically in the range of 170-180 ppm). The chemical shift of the C5 carbon would be influenced by the attached amino group.
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IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine and the lactam (around 3300-3500 cm⁻¹), a strong C=O stretching vibration for the lactam carbonyl (around 1650-1680 cm⁻¹), and N-H bending vibrations.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve loss of the amino group and cleavage of the piperidine ring.
This guide provides a foundational understanding of 5-Aminopiperidin-2-one for its application in research and development. For more specific data and protocols, consulting the primary scientific literature is recommended.
References
- 1. Cas 1235440-18-2,5-AMino-piperidin-2-one hydrochloride | lookchem [lookchem.com]
- 2. 5-aminopiperidin-2-one 97% | CAS: 154148-70-6 | AChemBlock [achemblock.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 5-AMINO-PIPERIDIN-2-ONE HCL CAS#: 154148-70-6 [m.chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. pubs.acs.org [pubs.acs.org]
